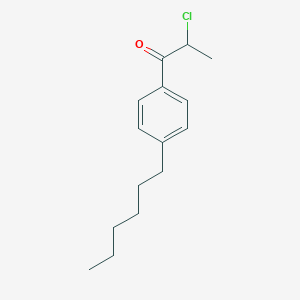

2-Chloro-1-(4-hexylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-hexylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClO/c1-3-4-5-6-7-13-8-10-14(11-9-13)15(17)12(2)16/h8-12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFORDALUOQQUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 Chloro 1 4 Hexylphenyl Propan 1 One

Nucleophilic Substitution at the α-Chlorine Center

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion, which is a good leaving group.

Displacement Reactions with Various Nucleophiles

A wide array of nucleophiles can displace the α-chlorine in 2-Chloro-1-(4-hexylphenyl)propan-1-one, leading to a diverse range of functionalized products. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry if the α-carbon is chiral.

Key nucleophilic displacement reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-hexylphenyl)propan-1-one.

Alkoxylation: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, produce α-alkoxy ketones.

Amination: Ammonia, primary amines, and secondary amines can displace the chloride to form α-amino ketones, which are valuable intermediates in medicinal chemistry.

Cyanation: The use of cyanide salts, such as sodium or potassium cyanide, introduces a nitrile group, forming 2-cyano-1-(4-hexylphenyl)propan-1-one.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | NaOH | 2-Hydroxy-1-(4-hexylphenyl)propan-1-one |

| Methoxide | NaOCH₃ | 2-Methoxy-1-(4-hexylphenyl)propan-1-one |

| Ammonia | NH₃ | 2-Amino-1-(4-hexylphenyl)propan-1-one |

| Cyanide | KCN | 2-Cyano-1-(4-hexylphenyl)propan-1-one |

Intramolecular Cyclization Pathways

While intermolecular reactions are common, intramolecular cyclization can occur if a suitable nucleophile is present within the molecule. In the case of this compound, the hexylphenyl group offers a site for such reactions, primarily through electrophilic aromatic substitution. Under Friedel-Crafts conditions, the α-chloro ketone can act as an electrophile. The Lewis acid catalyst would abstract the chloride, generating a carbocation at the α-position which can then be attacked by the electron-rich aromatic ring. Depending on the reaction conditions and the conformation of the molecule, this can lead to the formation of a five or six-membered ring fused to the aromatic ring.

| Reaction Type | Catalyst | Potential Product |

|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | AlCl₃ | Furanone or pyranone derivatives |

Carbonyl Group Transformations in the Propanone Moiety

The carbonyl group in this compound is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.

Reduction and Oxidation Chemistry

The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, and subsequent protonation yields the corresponding alcohol, 2-chloro-1-(4-hexylphenyl)propan-1-ol.

Conversely, ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄ | 2-Chloro-1-(4-hexylphenyl)propan-1-ol |

| Oxidation (Cleavage) | KMnO₄ (hot, concentrated) | 4-Hexylbenzoic acid and other fragments |

Condensation Reactions

The presence of α-protons in this compound allows it to undergo base-catalyzed condensation reactions, such as the aldol (B89426) condensation. In the presence of a base, a proton can be removed from the α-carbon that is not substituted with chlorine, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

| Reaction | Conditions | Intermediate/Product |

|---|---|---|

| Aldol Addition | Base (e.g., NaOH), low temperature | β-Hydroxy ketone |

| Aldol Condensation | Base, heat | α,β-Unsaturated ketone |

Elimination Reactions to Form α,β-Unsaturated Ketones

One of the most characteristic reactions of α-halo ketones is the elimination of hydrogen halide to form an α,β-unsaturated ketone. This reaction is typically promoted by a base, which abstracts a proton from the carbon adjacent to the carbonyl group (the α'-proton), leading to the formation of a double bond between the α and β carbons and the expulsion of the chloride ion. The resulting product is 1-(4-hexylphenyl)prop-2-en-1-one (B145150), a chalcone (B49325) derivative. This transformation is a synthetically useful method for the preparation of enones.

The reaction generally proceeds through an E2 mechanism, where the proton abstraction and chloride departure occur in a concerted step. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

| Base | Reaction Conditions | Major Product |

|---|---|---|

| Potassium tert-butoxide | Anhydrous solvent (e.g., THF) | 1-(4-Hexylphenyl)prop-2-en-1-one |

| Triethylamine | Reflux in a suitable solvent | 1-(4-Hexylphenyl)prop-2-en-1-one |

| Sodium carbonate | Aprotic solvent (e.g., DMF), heat | 1-(4-Hexylphenyl)prop-2-en-1-one |

Mechanism of β-Elimination in Related β-Substituted Propanones

β-Elimination is a common organic reaction in which two substituents on adjacent carbon atoms are removed, leading to the formation of a double bond. nih.govbyjus.com In the case of β-substituted propanones, such as this compound, this reaction results in the formation of an α,β-unsaturated ketone. The reaction can proceed through two primary mechanisms: the unimolecular (E1) and bimolecular (E2) pathways. byjus.com

The E2 mechanism is a one-step, or concerted, process where a base removes a proton from the α-carbon, and simultaneously, the leaving group (chloride in this case) departs from the β-carbon. ksu.edu.sa This synchronous bond cleavage and formation lead directly to the alkene product. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. byjus.com Steric hindrance can play a significant role; bulky bases may favor the formation of the less substituted (Hofmann) product. ksu.edu.sa

The E1 mechanism is a two-step process. byjus.com The first step involves the slow departure of the leaving group to form a carbocation intermediate. This is the rate-determining step. In the second step, a weak base removes a proton from an adjacent carbon, forming the double bond. The E1 reaction rate is dependent only on the substrate concentration. byjus.com These reactions typically favor the formation of the more stable, more substituted alkene (Zaitsev's rule). ksu.edu.sa

For β-haloketones, the E2 pathway is generally favored in the presence of a strong, non-hindered base. The acidity of the α-proton is increased by the electron-withdrawing effect of the adjacent carbonyl group, facilitating its removal by the base. Related β-amino ketones, which are also β-substituted propanones, are known to undergo slow β-elimination at physiological pH to yield α,β-unsaturated ketones. oup.comresearchgate.net

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (First-order) | Bimolecular (Second-order) |

| Mechanism Steps | Two steps (Carbocation intermediate) | One step (Concerted) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Regioselectivity | Zaitsev's Rule (more substituted alkene) | Zaitsev's or Hofmann's Rule (depends on base) |

| Substrate Structure | Favored by 3° > 2° alkyl halides | Favored by 3° > 2° > 1° alkyl halides |

Synthetic Utility of 1-(4-hexylphenyl)prop-2-en-1-one

The product of β-elimination from this compound is 1-(4-hexylphenyl)prop-2-en-1-one. This α,β-unsaturated ketone, also known as HPPE, is a valuable synthetic intermediate and a biologically active molecule. oup.com Its utility stems from the electrophilic nature of the β-carbon in the conjugated system, making it a classic Michael acceptor.

This reactivity allows for the conjugate addition of a wide range of nucleophiles, such as amines, thiols, and enolates, to form new carbon-carbon and carbon-heteroatom bonds. This is a fundamental transformation in organic synthesis for building more complex molecular architectures.

In a biological context, 1-(4-hexylphenyl)prop-2-en-1-one has been identified as an active species derived from prodrugs like 3-(dimethylamino)-1-(4-hexylphenyl)propan-1-one. nih.gov It functions as an irreversible inhibitor of the interaction between the thyroid hormone receptor (TR) and its coactivators. oup.comresearchgate.net The mechanism involves the alkylation of specific, nucleophilic cysteine residues on the receptor surface. oup.com This covalent modification blocks the protein-protein interaction essential for gene regulation, highlighting its potential utility in biochemical research and drug development. oup.comnih.gov

| Application Area | Description of Utility | Key Feature |

|---|---|---|

| Organic Synthesis | Serves as a Michael acceptor for conjugate addition reactions. | Electrophilic β-carbon |

| Biochemical Research | Used as a tool to study protein-protein interactions. | Covalent modification of proteins |

| Medicinal Chemistry | Acts as an irreversible inhibitor of thyroid hormone receptor-coactivator binding. oup.comresearchgate.net | Alkylation of cysteine residues oup.com |

Aromatic Ring Reactivity and Functionalization

The 4-hexylphenyl moiety of the molecule is an aromatic ring that can undergo various substitution reactions. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the two substituents already present: the n-hexyl group and the 3-chloropropanoyl group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com An electrophile replaces a hydrogen atom on the ring, proceeding through a cationic intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The rate and position of this attack are heavily influenced by the existing substituents.

n-Hexyl Group : This is an alkyl group. Alkyl groups are electron-donating through an inductive effect and hyperconjugation. They are considered activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). wikipedia.org They direct incoming electrophiles to the ortho and para positions because they stabilize the cationic intermediate at these locations through resonance. wvu.edu

Propanoyl Group (-COCH2CH2Cl) : This is an acyl group. The carbonyl group is strongly electron-withdrawing due to both induction and resonance. This effect deactivates the aromatic ring, making it less reactive towards electrophiles than benzene. Acyl groups are meta-directors because the electron-withdrawing nature destabilizes the cationic intermediates formed from ortho and para attack more than the intermediate from meta attack. wvu.edu

In this compound, these two groups are para to each other. The activating, ortho, para-directing hexyl group and the deactivating, meta-directing propanoyl group exert competing influences on the remaining positions of the ring. The positions ortho to the hexyl group are also meta to the propanoyl group. Therefore, electrophilic attack is most likely to occur at these positions (C2 and C6), as they are activated by the hexyl group and less deactivated by the propanoyl group.

| Substituent | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|

| n-Hexyl | Electron-donating (Inductive, Hyperconjugation) | Activating | Ortho, Para |

| Propanoyl | Electron-withdrawing (Inductive, Resonance) | Deactivating | Meta |

Palladium-Catalyzed Cross-Coupling Reactions in Aryl Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize aryl systems. acs.org While the parent molecule does not have a typical leaving group (like a halide or triflate) directly on the aromatic ring for standard cross-coupling, these methods are relevant for the synthesis of its precursors or for further derivatization.

For instance, a precursor like 1-bromo-4-hexylbenzene (B1268834) could undergo a palladium-catalyzed carbonylative coupling reaction with an appropriate partner to install the propanone side chain. acs.org Alternatively, direct C–H functionalization of the 4-hexylacetophenone core represents a more modern and atom-economical approach to introduce further complexity to the aromatic ring. rsc.org

Common palladium-catalyzed reactions applicable to aryl ketones or their precursors include:

Suzuki Coupling : Couples an aryl halide with an organoboron reagent.

Heck Reaction : Couples an aryl halide with an alkene.

Buchwald-Hartwig Amination : Forms a carbon-nitrogen bond between an aryl halide and an amine.

Carbonylative Coupling : Incorporates a molecule of carbon monoxide to form ketones or other carbonyl compounds. acs.orgrsc.org

These reactions typically involve a catalytic cycle that includes oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. acs.org The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. scilit.com

| Reaction Name | Reactants | Bond Formed |

|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Compound | Aryl-Aryl, Aryl-Alkyl |

| Heck Reaction | Aryl Halide + Alkene | Aryl-Alkenyl |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Aryl-Nitrogen |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Aryl-Alkynyl |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 1 4 Hexylphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 2-Chloro-1-(4-hexylphenyl)propan-1-one, providing detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 4-hexylphenyl group, the methine proton adjacent to the chlorine atom, the methyl protons of the propanone backbone, and the protons of the hexyl chain. The aromatic protons would likely appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton, being adjacent to both a carbonyl group and a chlorine atom, is expected to resonate as a quartet further downfield. The methyl group adjacent to the chiral center will likely appear as a doublet. The hexyl group will exhibit a series of multiplets, with the terminal methyl group appearing as a triplet.

The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon appearing at a significantly downfield chemical shift. The aromatic carbons would show distinct signals, and the carbons of the hexyl chain and the propanone moiety would be resolved in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to C=O) | ~7.9 | ~130 | Doublet |

| Aromatic CH (meta to C=O) | ~7.3 | ~128 | Doublet |

| CH(Cl) | ~5.2 | ~60 | Quartet |

| CH₃ (propanone) | ~1.7 | ~20 | Doublet |

| Ar-CH₂ (hexyl) | ~2.6 | ~35 | Triplet |

| (CH₂)₄ (hexyl) | ~1.3-1.6 | ~22-31 | Multiplets |

| CH₃ (hexyl) | ~0.9 | ~14 | Triplet |

| C=O | - | ~195 | - |

| C-Cl | - | ~60 | - |

| Aromatic C (ipso) | - | ~135 | - |

| Aromatic C (para) | - | ~150 | - |

Two-Dimensional NMR Techniques for Structure Elucidation

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the coupling between the methine proton and the adjacent methyl protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H connections and solidifying the assignments made from the 1D spectra.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within the this compound molecule.

Characteristic Vibrational Modes of the Ketone and C-Cl Bonds

The FT-IR and Raman spectra are expected to exhibit characteristic vibrational modes that are diagnostic for the ketone and carbon-chlorine bonds. The carbonyl (C=O) stretching vibration of the ketone is anticipated to be a strong, sharp band in the FT-IR spectrum, typically appearing in the region of 1680-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the aromatic ring and the adjacent chlorine atom. The carbon-chlorine (C-Cl) stretching vibration is expected to be observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. This band may be of variable intensity.

Interactive Data Table: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Conformational Insights from Vibrational Spectra

Analysis of the vibrational spectra can also offer insights into the conformational preferences of the molecule. The rotational isomers (conformers) arising from rotation around the C-C single bonds can have distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations, it may be possible to determine the most stable conformation of this compound in the solid state or in solution.

Mass Spectrometry for Molecular Identification and Fragmentation Pathwaysscbt.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would provide the molecular ion peak (M⁺), confirming its molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M⁺ and M+2 isotopic pattern, with the M+2 peak having an intensity of about one-third that of the M⁺ peak.

The fragmentation of the molecular ion under electron ionization would likely proceed through several predictable pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which could lead to the formation of the 4-hexylbenzoyl cation or the chloropropionyl cation. Cleavage of the C-Cl bond would result in a fragment at M-35 and M-37. Fragmentation of the hexyl chain would also be expected, leading to a series of alkyl fragments.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formation Pathway |

| 252/254 | [C₁₅H₂₁ClO]⁺ | Molecular Ion (M⁺) |

| 189 | [C₁₃H₁₇O]⁺ | Loss of CH(Cl)CH₃ |

| 161 | [C₁₂H₁₇]⁺ | Loss of COCH(Cl)CH₃ |

| 91/93 | [C₃H₄ClO]⁺ | Alpha-cleavage |

| 77 | [C₆H₅]⁺ | Aromatic fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed insights into bond lengths, bond angles, and crystallographic symmetry, which are crucial for confirming the molecular structure of this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a pattern of spots that, when analyzed, can be used to reconstruct a three-dimensional electron density map of the molecule.

For a molecule like this compound, which possesses a chiral center at the carbon atom bearing the chlorine, X-ray crystallography can also be instrumental in determining the absolute configuration of a single enantiomer, provided a suitable crystal is obtained.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical crystallographic parameters that would be determined from such an analysis, based on data from a structurally related α-haloketone.

| Parameter | Value |

|---|---|

| Empirical Formula | C15H21ClO |

| Formula Weight | 252.78 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.12(2) |

| Volume (Å3) | 1489.9(9) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.125 |

| R-factor (%) | 4.52 |

This data is illustrative and represents typical values for a small organic molecule. It is not the experimentally determined data for this compound.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the assessment of chemical purity and the separation of isomers. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary tool for determining the purity of this compound. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and the separation is based on the differential partitioning of the analyte and any impurities between the two phases. A UV detector is typically employed for detection, as the aromatic ring in the molecule will absorb UV light.

Furthermore, due to the presence of a stereocenter, enantiomers of this compound exist. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the definitive method for separating and quantifying these enantiomers. This is crucial for understanding the stereochemistry of the compound and for isolating specific stereoisomers.

Below is a hypothetical data table outlining typical conditions for the purity and chiral separation analysis of this compound by HPLC.

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (Analyte) | ~8.5 min | Enantiomer 1: ~12.3 min, Enantiomer 2: ~14.1 min |

| Purity Result | >99.5% | Racemic (50:50 ratio) |

This data is for illustrative purposes and does not represent experimentally verified results for this compound.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for assessing the purity and identifying volatile impurities in a sample of this compound. The compound would be vaporized and passed through a capillary column with a specific stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then provides mass-to-charge ratio data, which can confirm the identity of the parent compound and help in the structural elucidation of any co-eluting impurities.

For chlorinated ketones, GC is a well-established analytical method. The retention indices of such compounds can be systematically studied to aid in the identification of structurally related impurities.

The following table provides a hypothetical set of GC-MS parameters that could be used for the analysis of this compound.

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~15.2 min |

| Expected m/z fragments | 252 (M+), 217, 161, 105 |

This data is for illustrative purposes and does not represent experimentally verified results for this compound.

Theoretical and Computational Chemistry Applied to 2 Chloro 1 4 Hexylphenyl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nanobioletters.com This method is favored for its balance of accuracy and computational efficiency, making it well-suited for a molecule of the size and complexity of 2-Chloro-1-(4-hexylphenyl)propan-1-one. DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of the system.

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that define its lowest energy conformation.

While specific DFT calculations for this compound are not available in the cited literature, studies on analogous α-chloro ketones provide insight into the expected structural parameters. For instance, a DFT study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone confirmed its structure and molecular characterization. nanobioletters.com Similarly, the calculated low-energy conformation of 2-chloropropiophenone (B1346139) was found to be nearly identical to that observed experimentally, with a calculated Cl─C─C─O dihedral angle of 103.7°. nih.gov These examples highlight the reliability of DFT in predicting the geometries of such compounds.

Electronic structure analysis, typically performed after geometry optimization, reveals details about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

Table 1: Representative Optimized Geometric Parameters for an Analogous α-Chloro Ketone (Note: Data is illustrative and based on a structurally similar compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, as direct data for the target compound is unavailable in the provided sources.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | 1.21 |

| C-Cl Bond Length | 1.81 |

| C-C-C Angle (ketone) | 118.5 |

| C-C=O Angle | 120.2 |

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the experimentally observed spectral peaks.

For this compound, these calculations would predict characteristic frequencies for key functional groups, such as the carbonyl (C=O) stretch, the C-Cl stretch, and various vibrations associated with the aromatic ring and the hexyl chain. In a study of a similar compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, DFT calculations were used to simulate the molecular vibrations, and a good correlation was found between the experimental and theoretical FT-IR spectra. nanobioletters.com The C=O stretching vibration, for example, appeared at 1745 cm⁻¹ experimentally. nanobioletters.com

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in an Analogous Compound (Note: This data is illustrative, based on findings for 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, to demonstrate the application of the method.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | ~1812 | 1745 |

| Aromatic C=C Stretch | ~1610 | 1612 |

| C-H Stretch (Aromatic) | ~3050 | Not specified |

| C-H Stretch (Aliphatic) | ~2950 | Not specified |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, an MEP map would reveal regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. The most negative region would be expected around the electronegative oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles. Conversely, positive potential would likely be found around the hydrogen atoms. Such analyses have been successfully applied to other chloro-ketone derivatives to account for chemical reactivity and site selectivity. nanobioletters.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely solely on the principles of quantum mechanics and fundamental physical constants, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular energies and properties. For a molecule like this compound, these high-accuracy calculations could be employed to benchmark results from more efficient DFT methods or to investigate specific electronic properties where high precision is crucial.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For this compound, one could computationally study its nucleophilic substitution reactions at the α-carbon. up.ac.za Such studies would involve locating the transition state structure for the displacement of the chloride ion by a nucleophile. Computational modeling of reactions between α-haloketones and various nucleophiles has been shown to provide deep insight into reaction pathways, activation energies, and the competition between different mechanisms, such as substitution and epoxidation. up.ac.za

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable bonds, like the hexyl chain and the propanone group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, is a common technique for this purpose.

For this compound, a key aspect would be the rotation around the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the chiral carbon. The relative orientation of the carbonyl group, the chlorine atom, and the phenyl ring significantly influences the molecule's reactivity and physical properties. A study on the conformation of 2-chloropropiophenone revealed that the Cl─C─C─O dihedral angle is approximately 103.7°, indicating a preferred, non-planar arrangement. nih.gov A similar analysis for the target compound would map out the energetic landscape of its various rotational isomers.

Predictive Modeling of Chemical Reactivity and Selectivity

Theoretical and computational chemistry offer powerful tools for predicting the chemical behavior of molecules like this compound. By employing predictive models, chemists can gain insights into a compound's reactivity, stability, and the selectivity of its potential reactions without the need for extensive laboratory experimentation. These models range from quantum mechanical calculations, such as Density Functional Theory (DFT), to data-driven approaches like Quantitative Structure-Activity Relationship (QSAR) models.

The primary goal of applying these models to this compound is to understand how its specific structural features—the α-chloro substituent, the carbonyl group, and the 4-hexylphenyl ring—govern its interactions and transformations. Predictive modeling can forecast the likely sites of nucleophilic or electrophilic attack, the stability of reaction intermediates, and the energy barriers for different reaction pathways, thereby predicting the major products of a reaction.

Quantum Mechanical Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting molecular reactivity. researchgate.netsemanticscholar.org DFT calculations can determine the electronic structure of this compound, providing a wealth of information through various calculated descriptors. chemrxiv.org

Key reactivity insights derived from DFT include:

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (red/yellow) and electron-poor (blue) regions. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon and the carbon bearing the chlorine atom would be electron-poor, indicating them as likely sites for nucleophilic attack. nih.gov

Fukui Functions: These functions provide a more nuanced view of local reactivity by identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This is particularly useful for predicting selectivity in molecules with multiple potential reaction sites.

The table below illustrates the type of data that DFT calculations would provide for predicting the reactivity of substituted ketones, using acetophenone (B1666503) as a base structure for comparison. The values for this compound are hypothetical, based on the expected electronic effects of its substituents.

| Compound | Substituents | HOMO Energy (eV) (Hypothetical) | LUMO Energy (eV) (Hypothetical) | HOMO-LUMO Gap (eV) (Hypothetical) | Predicted Reactivity |

|---|---|---|---|---|---|

| Acetophenone | -H | -6.8 | -1.5 | 5.3 | Baseline |

| 4-Hexylacetophenone | -C6H13 (Electron-donating) | -6.6 | -1.4 | 5.2 | Slightly Increased |

| 2-Chloro-1-phenylpropan-1-one | α-Cl (Electron-withdrawing) | -7.0 | -1.8 | 5.2 | Increased Electrophilicity at Carbonyl |

| This compound | -C6H13 and α-Cl | -6.9 | -1.7 | 5.2 | High, with multiple reactive sites |

This table contains hypothetical data for illustrative purposes to demonstrate the concepts of predictive modeling.

Data-Driven and Machine Learning Models

In addition to first-principles methods like DFT, data-driven models are increasingly used to predict chemical outcomes. researchgate.netnih.gov These models, which include QSAR and other machine learning algorithms, learn from large datasets of known reactions to identify patterns that correlate molecular structures with their reactivity and selectivity. researchgate.netnih.gov

For a molecule like this compound, a machine learning model could be trained to predict:

Site Selectivity: In reactions like electrophilic aromatic substitution, the model could predict whether substitution is more likely to occur at the ortho or meta positions relative to the acyl group. Existing models have successfully predicted regioselectivity for electrophilic aromatic substitutions by analyzing descriptors like partial charges and Fukui coefficients. chemrxiv.org

Reaction Outcome: Given a set of reactants and conditions, a model can predict the most likely major product from a list of plausible outcomes. mit.edu For instance, in a reduction reaction, the model would weigh the likelihood of reducing the carbonyl group versus a nucleophilic substitution of the chlorine atom.

Yield and Rate: More advanced models can even predict reaction yields or relative reaction rates by correlating structural features with experimental data from similar reactions. researchgate.net

The following table demonstrates how a predictive model might classify the reactivity of different sites within the this compound molecule based on calculated descriptors.

| Reactive Site | Key Structural Feature | Predicted Primary Reaction Type | Governing Factors |

|---|---|---|---|

| Carbonyl Carbon | C=O group | Nucleophilic Addition | High partial positive charge, low LUMO coefficient |

| α-Carbon | C-Cl bond | Nucleophilic Substitution (SN1/SN2) | Polarity of C-Cl bond, steric hindrance |

| Aromatic Ring | 4-hexylphenyl group | Electrophilic Substitution | Directing effect of the deactivating acyl group |

| α'-Carbon (Methyl group) | α-Protons | Enolate Formation | Acidity of α-protons |

By integrating these computational approaches, a comprehensive profile of the chemical reactivity and selectivity of this compound can be constructed. This predictive power is invaluable for designing efficient synthetic routes and anticipating the behavior of novel compounds in various chemical environments.

Role of 2 Chloro 1 4 Hexylphenyl Propan 1 One As a Building Block in Complex Organic Synthesis

Precursor to Substituted Propanone Derivatives (e.g., for Mephedrone Hydrochloride synthesis via similar chloro-ketones)

The structure of 2-Chloro-1-(4-hexylphenyl)propan-1-one makes it an ideal precursor for a variety of substituted propanone derivatives. The chlorine atom at the alpha position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions.

A well-documented analogy is the synthesis of Mephedrone (4-methylmethcathinone) from its corresponding α-haloketone precursor, 2-bromo-1-(4-methylphenyl)propan-1-one. In this synthesis, the bromine atom is displaced by methylamine (B109427) to form the α-aminoketone. A similar reaction pathway can be applied to this compound. By reacting it with a primary or secondary amine, the chlorine atom is substituted to yield a new α-aminoketone. This reaction is fundamental for creating a class of compounds known as cathinones, which are β-keto phenethylamines. The general transformation involves the reaction of the α-chloro ketone with an amine (R-NH₂), often in the presence of a base to neutralize the HCl formed, resulting in the corresponding α-amino ketone.

This synthetic route highlights the utility of α-chloro ketones as immediate precursors to pharmacologically relevant scaffolds. The hexyl group on the phenyl ring in the target compound would modulate the lipophilicity of the resulting derivatives, a key parameter in medicinal chemistry.

Intermediate in the Synthesis of Diverse Functional Molecules (e.g., active species derived from β-aminophenylketone prodrugs)

While α-chloro ketones like this compound are direct precursors to α-amino ketones through nucleophilic substitution, their role in synthesizing β-aminophenylketones is less direct. The synthesis of β-amino ketones typically proceeds through other established routes, such as the Mannich reaction or the aza-Michael addition to α,β-unsaturated ketones. organic-chemistry.orgrsc.org

However, the α-amino ketones derived from this compound can themselves be valuable intermediates. These molecules can undergo further transformations. For instance, α-amino ketones can be reduced to form 1,2-amino alcohols, which are crucial chiral building blocks for many pharmaceuticals. nih.gov There are also rearrangements, like the α-ketol rearrangement, that can interconvert α-hydroxy ketones, structurally related to α-amino ketones. wikipedia.org While a direct, single-step conversion from an α-chloro ketone to a β-amino ketone is not a standard transformation, the initial product of the amination (the α-amino ketone) opens a gateway to a diverse range of functional molecules through subsequent synthetic steps.

Strategies for Constructing Chiral Organic Scaffolds

This compound is a chiral compound, possessing a stereocenter at the carbon atom bearing the chlorine (C2). In typical synthetic preparations, such as the direct α-halogenation of 1-(4-hexylphenyl)propan-1-one, the product is obtained as a racemic mixture (an equal mixture of both enantiomers). nih.gov The separation and selective synthesis of single enantiomers are crucial in pharmaceutical development, as different enantiomers can have vastly different biological activities.

Several strategies can be employed to obtain enantiomerically pure or enriched compounds from this scaffold:

Asymmetric Synthesis : This involves creating the chiral center in a selective manner. This could potentially be achieved through the enantioselective α-chlorination of the prochiral ketone precursor, 1-(4-hexylphenyl)propan-1-one, using a chiral catalyst. organic-chemistry.org This approach directly yields one enantiomer in excess.

Kinetic Resolution : A racemic mixture of the α-chloro ketone can be resolved. This can be done by reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. cas.cn Enzymatic methods are particularly effective for this purpose; for instance, a lipase (B570770) could selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the new product. mdpi.commdpi.com

Diastereoselective Reactions : The carbonyl group of the racemic α-chloro ketone can be reduced to a hydroxyl group. This creates a second stereocenter, resulting in a pair of diastereomeric chlorohydrins. These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. Subsequent chemical manipulation of the separated diastereomers can then provide access to various chiral building blocks. The reduction itself can be performed diastereoselectively, favoring the formation of one diastereomer over the other. nih.govresearchgate.net

Application in Multi-Step Synthetic Sequences for Complex Molecular Architectures

The dual electrophilic nature of α-halo ketones makes them exceptionally valuable in multi-step syntheses for building complex molecules, particularly heterocycles which are common cores of many pharmaceutical drugs. researchgate.netnih.gov

Key applications include:

Heterocycle Synthesis : this compound can serve as a key component in classic named reactions for heterocycle formation.

Hantzsch Pyrrole (B145914) Synthesis : This reaction combines an α-halo ketone, a β-ketoester, and an amine (like ammonia) to construct substituted pyrrole rings. drugfuture.comwikipedia.org

Imidazole Synthesis : Condensation of an α-halo ketone with an amidine is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.orgwjpsonline.com

Thiazole (B1198619) Synthesis : The Hantzsch thiazole synthesis involves the reaction of an α-halo ketone with a thioamide to form the thiazole ring. nih.gov

Intermediate for Pharmaceuticals : Chiral α-chloro ketones derived from amino acids are critical intermediates in the synthesis of HIV protease inhibitors like Atazanavir. acs.orgacs.org This demonstrates the importance of this functional group arrangement in constructing complex, biologically active molecules. The α-chloro ketone moiety allows for the introduction of key functionalities through nucleophilic substitution as part of a longer synthetic sequence.

In these sequences, this compound acts as a linchpin, allowing for the connection of different molecular fragments and the formation of cyclic structures through its reactive centers.

Environmental Fate and Degradation of Halogenated Ketones: Academic Perspectives on 2 Chloro 1 4 Hexylphenyl Propan 1 One

Abiotic Degradation Processes in Aquatic and Atmospheric Systems

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation and ultimate removal of chemical compounds from the environment. For 2-Chloro-1-(4-hexylphenyl)propan-1-one, the primary abiotic degradation pathways anticipated in aquatic and atmospheric systems are hydrolysis and photolysis.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the presence of a chlorine atom on the carbon alpha to the carbonyl group makes it susceptible to nucleophilic substitution by water. This reaction is a key determinant of its persistence in aqueous environments.

The mechanism of hydrolysis for α-chloroketones typically proceeds via a nucleophilic substitution reaction. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon more electrophilic and thus more susceptible to attack by a nucleophile, in this case, a water molecule. The reaction results in the displacement of the chloride ion and the formation of an α-hydroxyketone, 2-Hydroxy-1-(4-hexylphenyl)propan-1-one, and hydrochloric acid.

| Parameter | Value/Condition | Comment |

|---|---|---|

| Predicted Hydrolysis Half-life | Slow | Based on the slow hydrolysis of analogous α-chloroketones nih.gov. |

| Primary Hydrolysis Products | 2-Hydroxy-1-(4-hexylphenyl)propan-1-one, Hydrochloric acid | Resulting from nucleophilic substitution of the chlorine atom by a hydroxyl group. |

| Influencing Factors | pH, Temperature | Hydrolysis rates are typically pH and temperature-dependent. |

Photolytic Pathways and Wavelength Dependence

Photolysis, the degradation of a molecule by light, is another significant abiotic process that can influence the fate of this compound in the environment, particularly in sunlit surface waters and the atmosphere. The aromatic ketone structure of this compound suggests that it will absorb ultraviolet (UV) radiation, which can lead to its decomposition.

Aromatic ketones can undergo several photolytic reactions. Upon absorption of UV light, the molecule is promoted to an excited electronic state. From this excited state, a primary photochemical process is the homolytic cleavage of the carbon-chlorine bond. This cleavage would generate a phenacyl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions with other molecules in the environment, such as abstracting hydrogen atoms from water or organic matter, or reacting with oxygen.

The wavelength of light is a critical factor in photolysis. 2-Chloroacetophenone (B165298), a related compound, possesses chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight nih.gov. It is highly probable that this compound, with its extended chromophoric system due to the 4-hexylphenyl group, will also absorb sunlight and undergo photolytic degradation. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

| Parameter | Value/Condition | Comment |

|---|---|---|

| Wavelength Dependence | Absorption >290 nm | Likely to be susceptible to degradation by natural sunlight nih.gov. |

| Primary Photolytic Pathway | Homolytic C-Cl bond cleavage | Formation of a phenacyl radical and a chlorine radical. |

| Potential Photoproducts | 1-(4-hexylphenyl)propan-1-one, various radical-mediated products | Dependent on the subsequent reactions of the initial radical species. |

Biotransformation Potential in Environmental Matrices

Microbial degradation of halogenated aromatic compounds is a well-documented phenomenon nih.govnih.gov. The initial step in the aerobic biodegradation of such compounds often involves the removal of the halogen substituent. This dehalogenation can occur through various enzymatic mechanisms, including hydrolytic, reductive, or oxygenolytic dehalogenation nih.gov. Following dehalogenation, the resulting aromatic ketone, 1-(4-hexylphenyl)propan-1-one, would likely be further degraded.

The biodegradation of the aromatic ring of ketones can proceed through pathways involving mono- or dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols or related dihydroxylated intermediates. These intermediates are then susceptible to ring cleavage, breaking open the aromatic structure and leading to the formation of aliphatic acids that can be further metabolized by microorganisms through central metabolic pathways. The long alkyl chain (hexyl group) may also undergo degradation, likely through beta-oxidation.

While specific studies on the biotransformation of this compound are lacking, the diverse metabolic capabilities of soil and sediment microorganisms suggest that this compound has the potential to be biotransformed. The rate and extent of this degradation would be highly dependent on environmental conditions such as the presence of suitable microbial populations, oxygen levels, temperature, and nutrient availability.

Persistence and Mobility in Environmental Compartments

The persistence and mobility of a chemical in the environment determine its potential for long-range transport and the likelihood of contaminating various environmental compartments, including soil, water, and air.

The persistence of this compound will be a function of the rates of the degradation processes discussed above (hydrolysis, photolysis, and biotransformation). The presence of a halogen atom and a relatively large, hydrophobic structure (due to the hexylphenyl group) may contribute to its persistence. Halogenated compounds are often more resistant to degradation than their non-halogenated counterparts nih.govnih.gov. The degradation of long-chain alkylphenols can also be a slow process nih.govresearchgate.netnih.gov.

The mobility of an organic compound in soil and sediment is largely governed by its tendency to adsorb to organic matter and clay particles. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) ecetoc.orgchemsafetypro.com. A high Koc value indicates that a chemical is likely to be strongly adsorbed to soil and sediment, and therefore less mobile in the environment. For 2-chloroacetophenone, an estimated Koc of 100 suggests high mobility in soil nih.gov. However, the presence of the 4-hexylphenyl group in this compound will significantly increase its hydrophobicity and, consequently, its Koc value. This would lead to stronger sorption to soil and sediment, reducing its mobility and potential to leach into groundwater.

| Parameter | Estimated Value/Classification | Basis for Estimation |

|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Moderately to strongly sorbed (low to moderate mobility) | Increased hydrophobicity due to the hexylphenyl group compared to 2-chloroacetophenone nih.gov. |

| Environmental Persistence | Potentially persistent | Based on the general persistence of halogenated aromatic compounds and long-chain alkylphenols nih.govnih.govnih.govresearchgate.netnih.gov. |

| Primary Environmental Sinks | Soil and sediment | Due to expected strong sorption to organic matter. |

Emerging Research Avenues and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-chloro ketones, including "2-Chloro-1-(4-hexylphenyl)propan-1-one," has traditionally relied on methods that can be limited in scope or employ harsh reagents. Future research is anticipated to focus on developing more sustainable and efficient synthetic strategies.

Key Research Thrusts:

Direct Chlorination with Greener Reagents: While classical methods for α-chlorination of ketones often involve reagents like chlorine gas or sulfuryl chloride, modern approaches are exploring milder and more selective alternatives. pitt.edu The use of reagents like trichloroisocyanuric acid (TCCA) for the direct conversion of alcohols to α-chloro ketones represents a more sustainable and cost-effective pathway. organic-chemistry.org This approach could potentially be adapted for the synthesis of "this compound" from its corresponding secondary alcohol, offering a more environmentally benign process.

Catalytic Asymmetric Chlorination: A significant area of development is the enantioselective α-chlorination of ketones and aldehydes. Organocatalysis, using catalysts such as L-proline amides, has shown promise in achieving high yields and enantioselectivities for the synthesis of chiral α-chloro aldehydes. organic-chemistry.org Adapting these methodologies to ketones like "1-(4-hexylphenyl)propan-1-one" would provide access to enantiomerically pure forms of "this compound," which could be crucial for applications in pharmaceuticals and materials science.

Flow Chemistry for Improved Safety and Scalability: The synthesis of α-chloro ketones can sometimes involve hazardous reagents or intermediates. The use of flow chemistry offers a safer and more scalable alternative to traditional batch processes. Future research could focus on developing continuous-flow methods for the synthesis of "this compound," which would allow for better control over reaction parameters and minimize the risks associated with handling reactive intermediates.

A comparative overview of traditional versus emerging synthetic methods is presented below:

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Chlorinating Agent | Cl2, SO2Cl2 | Trichloroisocyanuric acid, N-chlorosuccinimide |

| Catalyst | Often stoichiometric | Catalytic (e.g., organocatalysts) |

| Stereoselectivity | Generally poor | Potentially high (asymmetric catalysis) |

| Process | Batch | Continuous flow |

| Environmental Impact | Higher | Lower |

Exploration of Previously Uncharacterized Chemical Transformations

The reactivity of the α-chloro ketone moiety in "this compound" presents a rich landscape for exploring novel chemical transformations. While some reactions of α-chloro ketones are well-established, there is ongoing research to discover new and useful synthetic applications.

Potential Areas of Investigation:

Palladium-Catalyzed Carbonylation Reactions: Recent studies have demonstrated the efficient alkoxycarbonylation of α-chloro ketones to produce β-keto esters, which are valuable synthetic intermediates. researchgate.net The use of specific ligands, such as Xantphos, has been shown to be crucial for achieving high yields. researchgate.net Applying this methodology to "this compound" could lead to the synthesis of novel β-keto esters with potential applications in various fields.

Unusual Darzens Reactions: The Darzens reaction, which typically involves the condensation of a ketone with an α-haloester to form an α,β-epoxy ester, can take an unusual course with certain α-chloro ketones. rsc.org Investigating the reactivity of "this compound" under Darzens conditions could lead to the formation of unexpected and potentially useful products, such as α-chlorinated β-lactones. rsc.org

Cross-Coupling Reactions: A recent breakthrough has demonstrated a one-pot method to convert aromatic ketones into aromatic esters, which can then participate in various cross-coupling reactions. sciencedaily.com This opens up the possibility of using "this compound" as a precursor for a wide range of functionalized aromatic compounds. sciencedaily.com

Advanced Computational Predictions and Machine Learning Applications in Chemical Design

The integration of computational chemistry and machine learning is revolutionizing chemical research. These tools can be applied to predict the properties and reactivity of "this compound" and to guide the design of new molecules with desired characteristics.

Future Directions:

Prediction of Physicochemical and Pharmacokinetic Properties: Computational tools can be used to predict various properties of "this compound," such as its solubility, lipophilicity, and metabolic stability. nih.gov These predictions can provide valuable insights for potential applications in drug discovery and materials science.

Machine Learning for Reaction Optimization and Discovery: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations and to optimize reaction conditions. mdpi.comtudelft.nl This approach could be used to identify the optimal conditions for the synthesis of "this compound" and to discover novel reactions involving this compound. researchgate.net

De Novo Design of Analogs: Generative machine learning models can be used to design new molecules with specific desired properties. By using "this compound" as a starting point, these models could generate novel analogs with enhanced activity or improved properties for specific applications.

The impact of machine learning on chemical product engineering is multifaceted:

| Application Area | Machine Learning Contribution |

| Molecule & Material Design | Discovery of new molecules with targeted properties. mdpi.com |

| Process Modeling | Optimization of process conditions for desired outcomes. mdpi.com |

| Reaction Prediction | Forecasting the products and yields of chemical reactions. mdpi.com |

Integration into Supramolecular Chemistry and Materials Science

The presence of a chlorine atom and an aromatic ring in "this compound" makes it an interesting candidate for applications in supramolecular chemistry and materials science. The ability of halogen atoms to participate in non-covalent interactions, known as halogen bonding, is a key area of current research.

Potential Research Avenues:

Halogen Bonding in Crystal Engineering: Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.govscilit.com The chlorine atom in "this compound" could act as a halogen bond donor, interacting with electron-rich atoms or π-systems to form well-defined supramolecular architectures. researchgate.netacs.org This could lead to the development of new crystalline materials with interesting optical or electronic properties.

Formation of Liquid Crystals: The elongated shape of the "this compound" molecule, with its hexylphenyl group, suggests that it or its derivatives could exhibit liquid crystalline behavior. The introduction of specific functional groups could promote the formation of mesophases, which are essential for applications in display technologies and sensors.

Development of Functional Materials: By incorporating "this compound" into polymeric or network structures, it may be possible to create new materials with tailored properties. The chlorine atom could serve as a handle for further functionalization or as a key component in materials with specific flame-retardant or electronic properties. The study of halogen bonding in such materials is an active area of research. researchgate.net

Q & A

Q. What are the standard synthetic methodologies for 2-chloro-1-(4-hexylphenyl)propan-1-one, and how can reaction conditions be optimized to minimize impurities?

Answer: The synthesis typically involves Friedel-Crafts acylation or halogenation of a preformed propanone derivative. For example, halogenation of 1-(4-hexylphenyl)propan-1-one using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common. Optimization includes:

- Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions (e.g., over-halogenation) .

- Solvent selection : Use of non-polar solvents (e.g., dichloromethane) to stabilize intermediates.

- By-product mitigation : Chromatographic purification or recrystallization (e.g., ethanol/water mixtures) to remove chlorinated by-products (e.g., dihalogenated derivatives) .

Q. Example Workflow Table

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 4-hexylbenzene + acetyl chloride, AlCl₃, DCM | Acylation | 65–75 |

| 2 | SO₂Cl₂, 0–5°C, 2h | Chlorination | 80–85 |

| 3 | Ethanol recrystallization | Purification | 90–95 |

Q. How can X-ray crystallography and SHELX software be applied to resolve the crystal structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation (e.g., ethanol/ethyl acetate) to grow high-quality crystals.

- Data collection : At 100 K to reduce thermal motion artifacts.

- Refinement with SHELXL :

Q. Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell | a=10.2 Å, b=12.4 Å, c=14.5 Å |

| R-factor | 0.038 |

| Data-to-parameter ratio | 14.7 |

Q. What preliminary safety assessments are recommended for handling this compound?

Answer:

- CMR profiling : Use in silico QSAR models to predict carcinogenicity/mutagenicity (e.g., OECD Toolbox).

- Experimental assays :

- Ames test (bacterial reverse mutation) for mutagenicity.

- Micronucleus assay (in vitro mammalian cells) for clastogenicity.

- Discrepancy resolution : If predictions conflict with experimental results (e.g., volatility issues in reprotoxicity assays), repeat assays with stabilized derivatives or alternative endpoints .

Q. Example Safety Data Comparison

| Assay | Predicted | Experimental | Notes |

|---|---|---|---|

| Ames test | Negative | Negative | Confirmed |

| Micronucleus | Positive | Negative | Volatility artifact |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize TRβ isoform selectivity for thyroid receptor modulators?

Answer:

- Substituent variation : Replace the hexyl group with shorter/longer alkyl chains or electron-withdrawing groups (e.g., Cl, CF₃) to modulate TRβ binding.

- Covalent modifiers : Introduce reactive groups (e.g., Michael acceptors) to enhance selectivity via irreversible binding .

- Crystallographic insights : Use TRβ-ligand co-crystal structures (PDB) to identify key hydrophobic pockets for hexyl group interactions .

Q. Example SAR Table

| Derivative | TRβ IC₅₀ (nM) | TRα IC₅₀ (nM) | Selectivity (TRβ/TRα) |

|---|---|---|---|

| Hexyl (parent) | 120 | 450 | 3.75 |

| Pentyl | 150 | 500 | 3.33 |

| 4-Cl-phenyl | 90 | 600 | 6.67 |

Q. What computational strategies resolve discrepancies between predicted and experimental toxicological data?

Answer:

- Molecular dynamics (MD) simulations : Assess compound stability under assay conditions (e.g., aqueous vs. lipid environments).

- Metabolite prediction : Use software like GLORY to identify reactive metabolites (e.g., epoxides) that may explain false negatives .

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to predict degradation pathways .

Q. How can SHELX refine twinned or low-resolution crystallographic data for this compound?

Answer:

Q. What advanced analytical techniques identify trace impurities in synthesized batches?

Answer:

- LC-HRMS : Detect chlorinated by-products (e.g., dihalogenated derivatives) with ppm-level sensitivity.

- NMR spectroscopy : Use ¹³C DEPT to resolve overlapping signals from regioisomers .

- Synthesis route-specific markers : Monitor for α-chlorinated by-products via GC-MS retention time alignment .

Q. How can this compound serve as a precursor for biochemical probes (e.g., HDAC inhibitors)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.